

# 3,5-Dibromo-4-methylpyridin-2-amine molecular weight and formula

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Compound of Interest	
Compound Name:	3,5-Dibromo-4-methylpyridin-2-amine
Cat. No.:	B189402

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An In-Depth Technical Guide to **3,5-Dibromo-4-methylpyridin-2-amine**: Synthesis, Properties, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,5-Dibromo-4-methylpyridin-2-amine**, a pivotal intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, key applications, and safety considerations, grounding all information in authoritative scientific data.

## Core Compound Profile and Physicochemical Properties

**3,5-Dibromo-4-methylpyridin-2-amine**, also known by synonyms such as 2-Amino-3,5-dibromo-4-picoline, is a substituted pyridine derivative.<sup>[1]</sup> Its structure, featuring two bromine atoms, a methyl group, and an amino group on the pyridine ring, makes it a highly versatile and reactive building block for complex molecular architectures.<sup>[1]</sup> The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it invaluable in the synthesis of biologically active molecules and specialized materials.<sup>[1][2]</sup>

The compound typically appears as a white to light yellow crystalline powder or a yellow solid. [1][3] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub>	[1][4]
Molecular Weight	265.93 g/mol	[4][5]
Exact Mass	265.88772 Da	[4][6]
CAS Number	3430-29-3	[1][4]
Appearance	White to light yellow crystalline powder / Yellow solid	[1][3]
Boiling Point	276.5°C at 760 mmHg	[5]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	[4][6]
XLogP3	2.3	[4][6]
Storage Conditions	0-8°C, store locked up in a dry, cool, well-ventilated place	[1][5]

## Synthesis Methodologies: A Mechanistic Perspective

The synthesis of **3,5-Dibromo-4-methylpyridin-2-amine** is most commonly achieved through the bromination of a suitable pyridine precursor. The choice of starting material and brominating agent is critical to achieving high yield and purity.

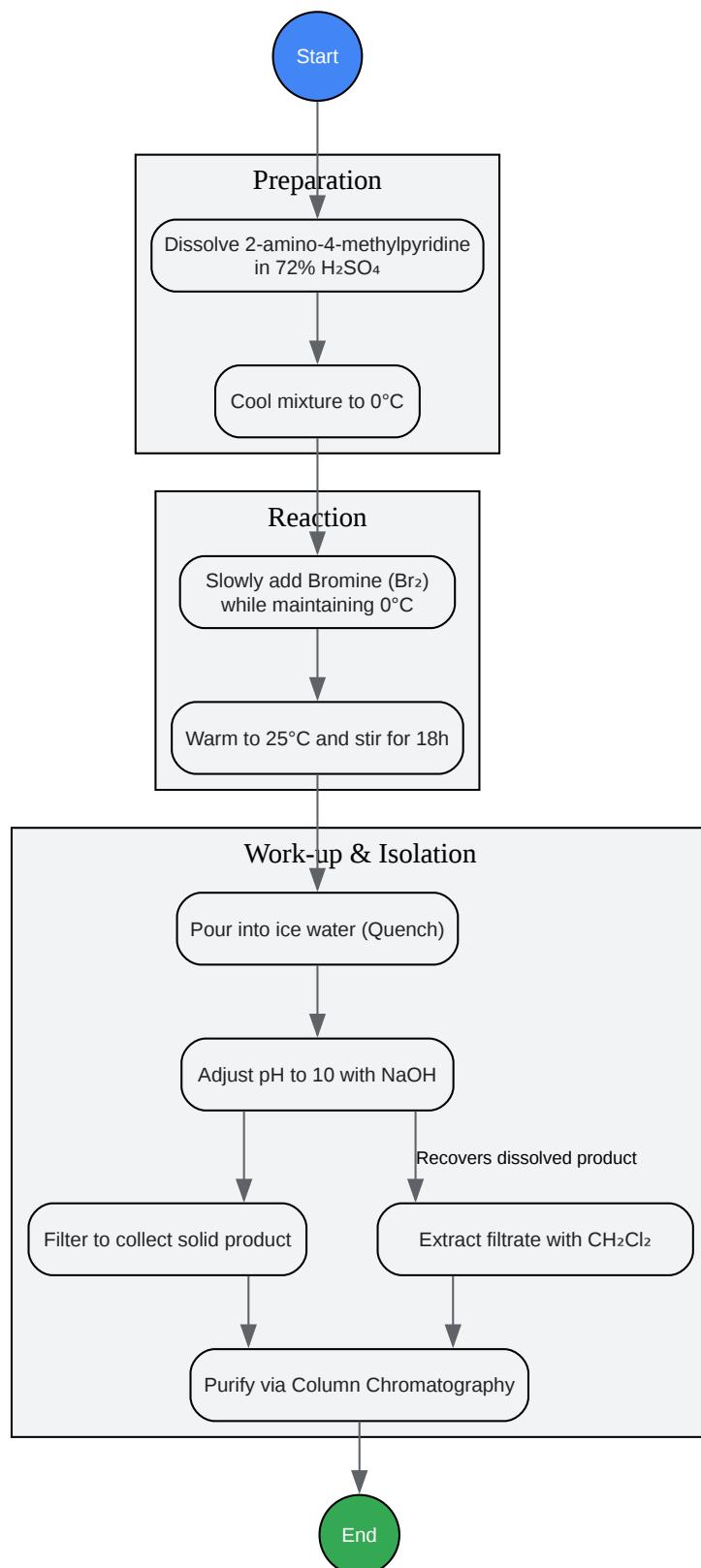
### Protocol 1: Bromination of 2-Amino-4-methylpyridine

A prevalent and effective method starts with 2-amino-4-methylpyridine. This protocol leverages the activating effect of the amino group, which directs the electrophilic bromine to the ortho and para positions (positions 3 and 5).

Experimental Protocol:

- **Dissolution & Cooling:** Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid. The use of a strong acid protonates the pyridine nitrogen, preventing N-bromination and further activating the ring towards electrophilic substitution. Cool the mixture to 0°C in an ice bath to control the reaction's exothermicity.[7]
- **Bromination:** Add bromine (1.5 eq) slowly and dropwise to the cooled solution. Maintaining the temperature at 0°C is crucial to prevent side reactions and ensure regioselectivity.[7]
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for approximately 18 hours to ensure the reaction proceeds to completion.[7]
- **Work-up and Isolation:** Carefully pour the reaction solution into ice water. This quenches the reaction and precipitates the product. Adjust the pH to 10 using a 50% sodium hydroxide solution. The increase in pH deprotonates the aminopyridine, causing the target compound to precipitate as a solid.[7]
- **Purification:** Collect the solid product by filtration. The filtrate can be extracted with a solvent like dichloromethane to recover any dissolved product. The organic layers are then combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be further purified by column chromatography to yield the final white solid.[7]

**Causality and Insights:** The choice of fuming sulfuric acid or a high-concentration sulfuric acid serves to moderate the reactivity of bromine and to protonate the starting material, which influences the positions where bromination occurs. The final basic work-up is a standard acid-base extraction procedure to isolate the amine product from the acidic reaction medium.

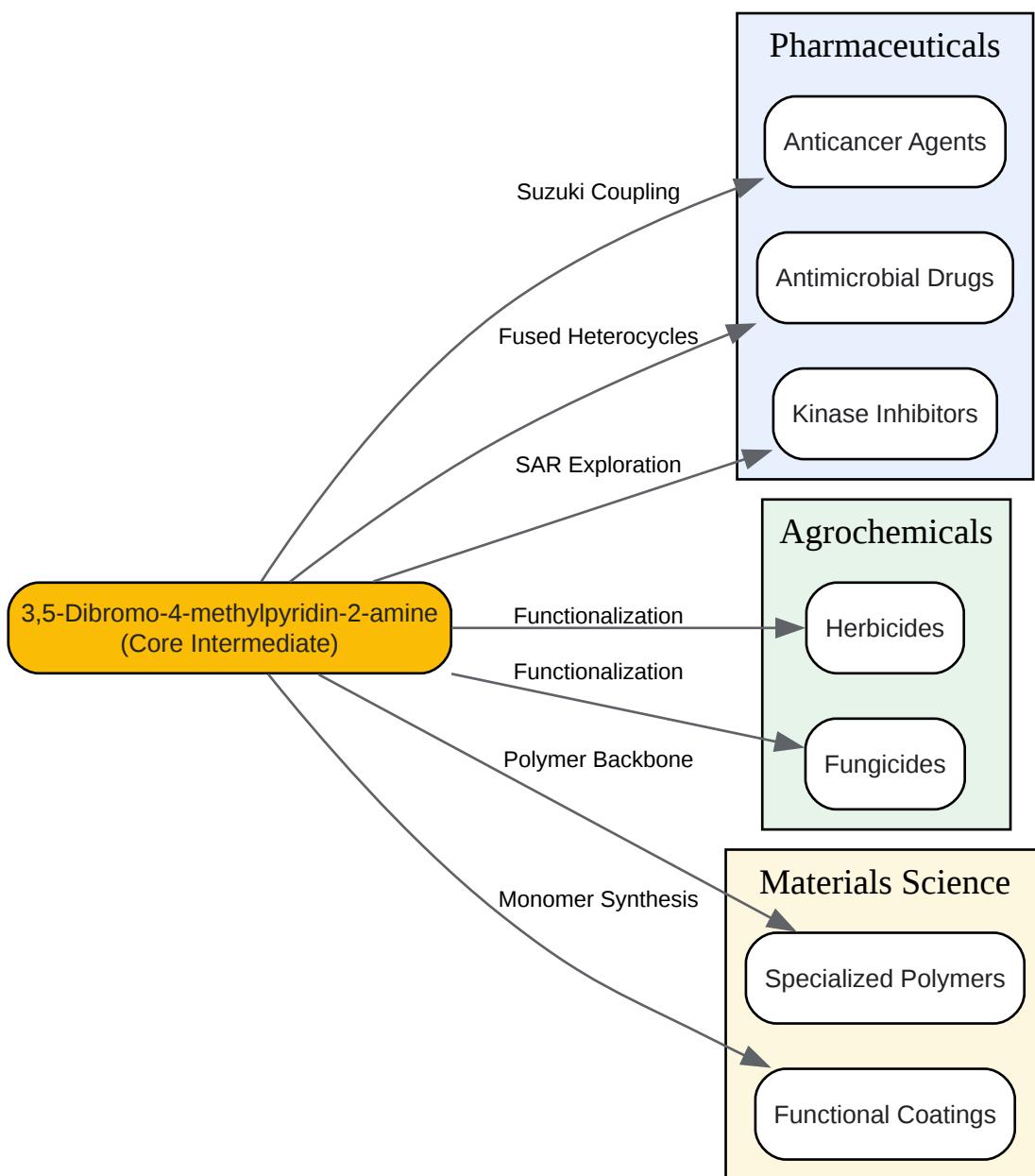
[Click to download full resolution via product page](#)*Workflow for the synthesis of **3,5-Dibromo-4-methylpyridin-2-amine**.*

## Applications in Research and Drug Development

**3,5-Dibromo-4-methylpyridin-2-amine** is not an end product but a crucial intermediate. Its utility stems from the differential reactivity of its functional groups. The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.<sup>[2]</sup> The amino group, meanwhile, can be used for amidation or the construction of fused heterocyclic systems.<sup>[2]</sup>

### Key Application Areas:

- Pharmaceutical Development: This compound is a foundational element in the synthesis of novel therapeutic agents. It serves as a precursor for molecules targeting a range of diseases. For example, it is used in the creation of potential anti-cancer agents and antimicrobial drugs.<sup>[1]</sup> Pyridine derivatives synthesized from this intermediate are investigated for their ability to interact with specific biological targets, including as IL-8 receptor antagonists, which are relevant in inflammatory diseases.<sup>[8]</sup>
- Agrochemicals: In the agricultural sector, it is used to formulate advanced agrochemicals, including potent herbicides and fungicides, contributing to crop protection.<sup>[1]</sup>
- Materials Science: The unique electronic properties of the substituted pyridine ring make this compound a valuable component in the development of specialized polymers and coatings, potentially enhancing material durability and resistance to environmental degradation.<sup>[1]</sup>



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*Role as a versatile intermediate in various scientific fields.*

## Safety, Handling, and Hazard Profile

Due to its reactivity, **3,5-Dibromo-4-methylpyridin-2-amine** possesses significant health hazards and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification: The compound is classified as acutely toxic and corrosive.[\[4\]](#)

Pictogram	GHS Class	Hazard Statement
	Acute Toxicity, Oral (Category 4) Skin Corrosion (Category 1B)	H302: Harmful if swallowed.[4] [5]H314: Causes severe skin burns and eye damage.[4]
	Acute Toxicity, Inhalation (Category 4)	[5]H332: Harmful if inhaled.[4]

#### Safe Handling and Storage:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[5]
- Handling Precautions: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The product should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

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